![molecular formula C13H13ClN2 B2914017 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 59955-95-2](/img/structure/B2914017.png)
3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine
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Overview
Description
Scientific Research Applications
Agricultural Applications
In agricultural chemistry, derivatives of pyridazine, such as 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine, have been synthesized and evaluated for their herbicidal activities. Studies demonstrate that some of these compounds can completely inhibit chlorophyll at very low concentrations and exhibit significant herbicidal activities against dicotyledonous plants, showing promise as commercial bleaching herbicides (Han Xu et al., 2008). This suggests the potential for developing new herbicides based on the pyridazine scaffold.
Corrosion Inhibition
Pyridazine derivatives have also been studied for their corrosion inhibition properties. For instance, pyridazine compounds have shown effectiveness in inhibiting the corrosion of mild steel in acidic environments. The studies indicate that these derivatives act as mixed-type inhibitors, demonstrating their potential in protecting metal surfaces from corrosion, which is valuable for industrial applications (Motsie E. Mashuga, L. Olasunkanmi, E. Ebenso, 2017).
Medicinal Chemistry
In medicinal chemistry, pyridazine analogs, including 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have been synthesized and analyzed for their structural characteristics. These compounds have shown significant pharmaceutical importance, with studies focusing on their synthesis, structure analysis, and potential interactions at the molecular level (Hamdi Hamid Sallam et al., 2021). The detailed understanding of their structure and properties can lead to the development of new drugs and therapeutic agents.
Water Oxidation Catalysis
Research on pyridazine derivatives extends to the field of catalysis, where novel Ru complexes containing pyridazine ligands have been synthesized for water oxidation applications. These complexes show potential in oxygen evolution reactions, essential for developing efficient and sustainable energy conversion systems (R. Zong, R. Thummel, 2005).
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets to modulate calcium ion channels, thereby affecting cellular processes.
Biochemical Pathways
Given the potential inhibition of calcium ion influx, it’s plausible that the compound could impact pathways related to cellular signaling, muscle contraction, and neurotransmission, among others .
Pharmacokinetics
The compound’s molecular weight of 23271 suggests it may have favorable absorption and distribution characteristics, as molecules under 500 Daltons typically have good oral bioavailability.
Result of Action
Based on the known actions of similar pyridazinone derivatives, it’s possible that the compound could have effects such as inhibiting platelet aggregation .
properties
IUPAC Name |
3-chloro-6-(4-propan-2-ylphenyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(14)16-15-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWICBWWYBTHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine |
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